2-Azaspiro(4.5)decane-2-propanamine, N,N-dimethyl-8,8-dipropyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Azaspiro(45)decane-2-propanamine, N,N-dimethyl-8,8-dipropyl- is a synthetic compound known for its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azaspiro(4.5)decane-2-propanamine, N,N-dimethyl-8,8-dipropyl- typically involves multiple steps. One common method includes the reaction of a spirocyclic ketone with a suitable amine under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2-Azaspiro(4.5)decane-2-propanamine, N,N-dimethyl-8,8-dipropyl- can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
2-Azaspiro(4
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Azaspiro(4.5)decane-2-propanamine, N,N-dimethyl-8,8-dipropyl- involves its interaction with specific molecular targets within cells. It has been shown to inhibit the activity of certain enzymes and signaling pathways, leading to altered cellular functions. For example, it can inhibit the production of interleukin 6 and other cytokines, which play a role in inflammation and immune responses .
Comparison with Similar Compounds
Similar Compounds
N,N-Diethyl-8,8-dipropyl-2-azaspiro(4.5)decane-2-propanamine: Known for its anti-inflammatory and anticancer properties.
N,N-Dimethyl-8,8-dipropyl-2-azaspiro(4.5)decane-2-propanamine: Similar structure but different functional groups, leading to varied biological activities.
Uniqueness
2-Azaspiro(4.5)decane-2-propanamine, N,N-dimethyl-8,8-dipropyl- stands out due to its specific spirocyclic structure and the presence of the dimethylamino group, which imparts unique chemical and biological properties. Its ability to modulate specific signaling pathways makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
123018-34-8 |
---|---|
Molecular Formula |
C20H40N2 |
Molecular Weight |
308.5 g/mol |
IUPAC Name |
3-(8,8-dipropyl-2-azaspiro[4.5]decan-2-yl)-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C20H40N2/c1-5-8-19(9-6-2)10-12-20(13-11-19)14-17-22(18-20)16-7-15-21(3)4/h5-18H2,1-4H3 |
InChI Key |
AQQJKZQCFJQLOU-UHFFFAOYSA-N |
SMILES |
CCCC1(CCC2(CC1)CCN(C2)CCCN(C)C)CCC |
Canonical SMILES |
CCCC1(CCC2(CC1)CCN(C2)CCCN(C)C)CCC |
Synonyms |
N,N-dimethyl-8,8-dipropyl-2-azaspiro(4.5)decane-2-propanamide N,N-dimethyl-8,8-dipropyl-2-azaspiro-(4.5)decane-2-propanamine SK and F 105685 SK and F 105685 dihydrochloride SK and F-105685 SKF 105685 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.